molecular formula C19H11NO4 B14379058 2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one CAS No. 89720-61-6

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one

Cat. No.: B14379058
CAS No.: 89720-61-6
M. Wt: 317.3 g/mol
InChI Key: YIIOWDXTQXQZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthol, which is then nitrated to introduce the nitro group. The nitrated naphthol is then subjected to cyclization reactions to form the chromone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chromone structure can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one is unique due to the presence of both the naphthalene ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

89720-61-6

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

2-naphthalen-2-yl-6-nitrochromen-4-one

InChI

InChI=1S/C19H11NO4/c21-17-11-19(14-6-5-12-3-1-2-4-13(12)9-14)24-18-8-7-15(20(22)23)10-16(17)18/h1-11H

InChI Key

YIIOWDXTQXQZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(O3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.